N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine
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Overview
Description
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrophenyl group
Preparation Methods
The synthesis of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base.
Attachment of the Nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the nitrophenyl group is introduced.
Coupling with Naphthalenamine: The final step involves coupling the thiazole derivative with naphthalenamine using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
Chemical Reactions Analysis
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can undergo various chemical reactions:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like palladium on carbon (Pd/C), and coupling reagents like palladium acetate.
Scientific Research Applications
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with GABA-A receptors.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: It can serve as a probe for studying enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.
Mechanism of Action
The mechanism of action of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine involves its interaction with specific molecular targets:
GABA-A Receptors: The compound may bind to GABA-A receptors, modulating their activity and potentially exerting anticonvulsant effects.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can be compared with other thiazole derivatives:
2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives: These compounds also exhibit anticonvulsant activity and interact with GABA-A receptors.
2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: These compounds show antibacterial and anti-HIV activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H17N3O2S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H17N3O2S/c1-2-14-24-21(17-10-12-18(13-11-17)25(26)27)15-28-22(24)23-20-9-5-7-16-6-3-4-8-19(16)20/h2-13,15H,1,14H2 |
InChI Key |
CWZZSEBFLRESRC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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